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molecular formula C8H10ClNO B8601929 3-(Chloromethyl)-2-methoxy-6-methylpyridine

3-(Chloromethyl)-2-methoxy-6-methylpyridine

Cat. No. B8601929
M. Wt: 171.62 g/mol
InChI Key: DTEPGUAWNGYYKY-UHFFFAOYSA-N
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Patent
US06784192B2

Procedure details

3.78 g of 6-methyl-2-methoxy-3-pyridinemethanol was dissolved in 60 ml of carbon tetrachloride, 6.48 g of triphenylphosphine was added thereto, and the mixture was heated under reflux for 6 hours 30 minutes. The solvent was evaporated, n-hexane was added to the residue, and the insoluble matters were filtered off. The filtrate was evaporated, and the crude product was purified by silica gel chromatography (n-hexane:ethyl acetate=100:1), to give 2.29 g of the title compound as a colorless oil.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([CH2:10]O)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:32]>>[CH3:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([CH2:10][Cl:32])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
CC1=CC=C(C(=N1)OC)CO
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
6.48 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
n-hexane was added to the residue
FILTRATION
Type
FILTRATION
Details
the insoluble matters were filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography (n-hexane:ethyl acetate=100:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=N1)OC)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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